molecular formula C16H11NO4 B11117401 Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11117401
M. Wt: 281.26 g/mol
InChI Key: GNCUINLLIWKLBB-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, with the chemical formula C17H13NO5, is a compound that combines an isoindoline ring system with a benzoate moiety. The structure consists of a methyl ester group attached to the benzoate ring, which in turn is linked to the isoindoline ring through an oxygen atom .

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate. One common approach involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxoisoindoline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the desired ester linkage. The reaction typically occurs under mild conditions and yields the target compound.

Industrial Production:

While industrial-scale production methods are not widely documented, the compound can be synthesized using the same principles as in the laboratory setting. Optimization for large-scale production would involve process engineering and cost considerations.

Chemical Reactions Analysis

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate participates in various chemical reactions:

    Esterification: The initial synthesis involves esterification of the carboxylic acid group with methanol.

    Hydrolysis: The compound can undergo hydrolysis to regenerate the carboxylic acid.

    Substitution Reactions: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group in the isoindoline ring may occur.

    Oxidation: Oxidation of the benzoate ring can lead to various products.

Common reagents include acids, bases, and catalysts specific to each reaction type.

Scientific Research Applications

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Photophysical Studies: Investigation of its optical properties.

Mechanism of Action

The exact mechanism by which Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3

InChI Key

GNCUINLLIWKLBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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